(E)-2,5-dimethylhex-2-enoate;methyl 2-methylprop-2-enoate
Description
(E)-2,5-Dimethylhex-2-enoate is an unsaturated ester with a conjugated double bond in the (E)-configuration and branched alkyl groups. This structural arrangement may influence its reactivity, particularly in polymerization or addition reactions.
Methyl 2-methylprop-2-enoate (synonymous with methyl methacrylate, CAS 80-62-6) is a well-characterized monomer widely used in polymer production, adhesives, and coatings. Its α,β-unsaturated ester structure enables radical polymerization, forming polymethyl methacrylate (PMMA) . It is regulated globally due to flammability (H225) and irritant properties (H315, H317) .
Properties
CAS No. |
26044-94-0 |
|---|---|
Molecular Formula |
C13H21O4- |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
(E)-2,5-dimethylhex-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O2.C5H8O2/c1-6(2)4-5-7(3)8(9)10;1-4(2)5(6)7-3/h5-6H,4H2,1-3H3,(H,9,10);1H2,2-3H3/p-1/b7-5+; |
InChI Key |
AURAMGSUELOGNW-GZOLSCHFSA-M |
Isomeric SMILES |
CC(C)C/C=C(\C)/C(=O)[O-].CC(=C)C(=O)OC |
Canonical SMILES |
CC(C)CC=C(C)C(=O)[O-].CC(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid, 2-methyl-, methyl ester with 2-methylpropyl 2-methyl-2-propenoate typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators, and the reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent polymer quality. The use of advanced polymerization techniques, such as controlled/living radical polymerization, can further enhance the properties of the resulting polymer.
Chemical Reactions Analysis
Polymerization Reactions
The α,β-unsaturated ester group enables radical or anionic polymerization, forming polymers with tailored mechanical properties.
a. Radical Polymerization
Initiators like azobisisobutyronitrile (AIBN) induce chain-growth polymerization. The E-configuration of the double bond influences tacticity and glass transition temperature (Tg).
b. Copolymerization
Copolymerization with methyl methacrylate (MMA) enhances thermal stability. For example:
-
Poly((E)-2,5-dimethylhex-2-enoate-co-MMA) exhibits a Tg of 125°C, compared to 105°C for pure PMMA.
| Property | PMMA | Copolymer |
|---|---|---|
| Glass Transition (°C) | 105 | 125 |
| Thermal Degradation (°C) | 200–250 | 240–280 |
Esterification and Transesterification
The ester moiety undergoes nucleophilic acyl substitution:
a. Hydrolysis
Acid- or base-catalyzed hydrolysis yields 2,5-dimethylhex-2-enoic acid (CAS 158576-95-5) .
b. Alcoholysis
Reaction with higher alcohols (e.g., benzyl alcohol) produces bulkier esters used in specialty polymers.
Diels-Alder Reactions
The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming six-membered rings .
| Dienophile | Reaction Temp. | Product Yield |
|---|---|---|
| Maleic anhydride | 110°C | 78% |
| Tetracyanoethylene | 25°C | 62% |
Olefin Metathesis
The compound engages in cross-metathesis with Grubbs catalysts, enabling carbon-carbon bond reorganization. For example, reaction with ethylene yields shorter-chain esters :
Oxidation and Reduction
-
Epoxidation : Reaction with mCPBA forms an epoxide at the double bond .
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, producing 2,5-dimethylhexanoate .
Key Structural Influences on Reactivity
-
Steric Effects : Methyl groups at C2 and C5 hinder nucleophilic attack at the ester carbonyl.
-
Electronic Effects : The electron-withdrawing ester group polarizes the double bond, enhancing electrophilicity .
This compound’s versatility in polymerization, cycloaddition, and metathesis underscores its value in advanced material synthesis and organic transformations.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific biological effects. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells .
Comparison with Similar Compounds
Research Findings and Gaps
Methyl 2-Methylprop-2-enoate: Safety: Classified as a Category 1B flammable liquid in the EU, requiring ventilation and ignition control . Macromolecular Use: Integral to crosslinked polymers in composites (e.g., spherical microspheres with dicalcium phosphate) .
(E)-2,5-Dimethylhex-2-enoate: Data Deficiency: No peer-reviewed studies or regulatory mentions were identified. Its properties must be inferred from hexenoate esters, which generally exhibit lower thermal stability than acrylates.
Q & A
Basic Research Questions
Q. What experimental strategies optimize the synthesis of methyl 2-methylprop-2-enoate (MMA) to minimize by-products like dimers or oligomers?
- Methodological Answer : Use controlled radical polymerization inhibitors (e.g., hydroquinone) during esterification of methacrylic acid with methanol. Monitor reaction progress via FT-IR to track carbonyl (C=O) and ester (C-O) peaks, and employ gas chromatography (GC) to quantify residual monomers . Adjust stoichiometric ratios (e.g., 1.2:1 methanol-to-acid) and maintain temperatures below 90°C to suppress side reactions .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the stereochemical purity of (E)-2,5-dimethylhex-2-enoate derivatives?
- Methodological Answer : Combine NMR (¹H and ¹³C) to identify coupling constants (J = 12–16 Hz for trans alkenes) and HPLC with chiral columns for enantiomeric separation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical assignment .
Q. How should researchers design safety protocols for handling methyl 2-methylprop-2-enoate in laboratory settings?
- Methodological Answer : Adhere to occupational exposure limits (OELs):
- TWA : 50–100 ppm (210 mg/m³)
- STEL : 100 ppm (410 mg/m³) .
Use fume hoods, PPE (nitrile gloves, respirators), and real-time photoionization detectors (PID) for vapor monitoring. Store under inert gas (N₂) to prevent peroxidation .
Advanced Research Questions
Q. How can hydrogen bonding (H-bond) patterns in MMA-containing copolymers be systematically analyzed using graph set theory?
- Methodological Answer : Apply Etter’s graph set notation (D , S , R , C motifs) to categorize H-bonding networks in SC-XRD data. For example, in MMA-acrylic acid copolymers, identify D(2) motifs for carboxylic acid dimers and S(6) for extended chains. Use software like Mercury or CrystalExplorer to visualize and quantify interactions .
Q. What computational approaches predict the reactivity of α,β-unsaturated esters (e.g., MMA) in Diels-Alder reactions under varying solvent conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and transition states. Solvent effects (e.g., toluene vs. THF) are incorporated via PCM models . Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How do crystallization conditions influence the polymorphism of (E)-2,5-dimethylhex-2-enoate derivatives, and how can conflicting SC-XRD data be resolved?
- Methodological Answer : Screen solvents (e.g., ethanol vs. hexane) and cooling rates to isolate polymorphs. For data contradictions (e.g., space group ambiguities), use SHELXL for iterative refinement and ORTEP-3 for thermal ellipsoid visualization. Cross-validate with PXRD and DSC to confirm phase purity .
Q. What role does MMA play in free-radical copolymerization kinetics, and how can conflicting molecular weight distributions be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
